Product packaging for Delta-5(10)-8-alfa-Levonorgestrel(Cat. No.:CAS No. 5772-36-1)

Delta-5(10)-8-alfa-Levonorgestrel

Cat. No.: B602008
CAS No.: 5772-36-1
M. Wt: 312.46
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization as a Related Steroidal Substance

Delta-5(10)-8-alfa-Levonorgestrel belongs to the large class of chemical compounds known as steroids. Steroids are characterized by a specific four-ring carbon skeleton called the cyclopentanoperhydrophenanthrene nucleus. pharmacy180.combritannica.com This core structure can be modified in numerous ways, leading to a vast array of compounds with diverse biological activities.

This particular compound is an isomer of Levonorgestrel (B1675169), meaning it shares the same molecular formula but has a different arrangement of atoms in space. Specifically, it is a structural isomer where the position of a carbon-carbon double bond within the steroid's "A" ring differs from that in the parent Levonorgestrel molecule. Its identity as a synthetic steroid places it within a category of compounds extensively studied for their hormonal effects and therapeutic applications.

Nomenclature and Structural Elucidation Considerations

The naming and identification of complex organic molecules like steroids are governed by systematic rules to ensure clarity and precision. This compound is known by several names, which can be a source of confusion.

Its most common trivial name, this compound, points to specific structural features. The "Delta-5(10)" prefix indicates the presence of a double bond between carbon atoms 5 and 10 of the steroid nucleus. pharmacy180.com The "8-alfa" designation refers to the stereochemistry at the 8th carbon position, suggesting the hydrogen atom at this position projects below the plane of the ring system, a configuration that can be considered an "abnormal" or unnatural stereoisomer in some steroid series. britannica.comacs.orgnih.gov

In the context of pharmaceutical regulation, this compound is officially designated as Levonorgestrel Impurity B by the European Pharmacopoeia (EP). synzeal.comsigmaaldrich.comlgcstandards.com This official nomenclature is crucial for its use as a certified reference standard in quality control laboratories. Its systematic IUPAC name is 13-Ethyl-17-hydroxy-18,19-dinor-17-α-pregn-5(10)-en-20-yn-3-one . synzeal.comsigmaaldrich.compharmaffiliates.com

There is a notable discrepancy in the literature regarding its CAS Registry Number. The official European Pharmacopoeia reference standard for Levonorgestrel Impurity B is assigned CAS No. 19914-67-1 . sigmaaldrich.comlgcstandards.compharmaffiliates.com However, the name this compound is sometimes associated with CAS No. 5772-36-1 . veeprho.comsimsonpharma.comsincopharmachem.com For regulatory and analytical purposes, the CAS number linked to the pharmacopoeial standard is the definitive identifier.

Chemical Identification Data for Levonorgestrel Impurity B

Identifier Data Source(s)
Official Name Levonorgestrel Impurity B synzeal.comsigmaaldrich.com
Systematic Name 13-Ethyl-17-hydroxy-18,19-dinor-17-α-pregn-5(10)-en-20-yn-3-one synzeal.comsigmaaldrich.com
CAS Number 19914-67-1 sigmaaldrich.comlgcstandards.compharmaffiliates.com
Molecular Formula C21H28O2 sigmaaldrich.comlgcstandards.com
Molecular Weight 312.45 g/mol sigmaaldrich.com
InChI Key QCMLVDXPKCBMFQ-MJCUULBUSA-N sigmaaldrich.com

| SMILES String | O[C@@]1([C@@]2(C@HCC1)CC)C#C | sigmaaldrich.com |

Academic Significance as an Impurity/Related Compound of Levonorgestrel

The primary significance of this compound is its role as a process-related impurity in the synthesis of Levonorgestrel. Impurities are substances present in a drug product that are not the desired API. They can originate from starting materials, intermediates, or degradation products.

Regulatory bodies like the European Pharmacopoeia (Ph. Eur.) and the United States Pharmacopeia (USP) establish strict limits on the levels of impurities permitted in pharmaceutical products. To comply with these regulations, manufacturers must develop and validate analytical methods to detect and quantify any impurities.

This compound, in its capacity as Levonorgestrel Impurity B, serves as a crucial analytical tool. synzeal.com It is manufactured as a high-purity certified reference standard (CRS) and used by pharmaceutical companies to:

Identify the impurity in batches of Levonorgestrel API.

Quantify the amount of the impurity to ensure it does not exceed the legal and safety limits.

Validate the performance of analytical techniques, such as High-Performance Liquid Chromatography (HPLC), used for quality control.

The availability and use of such reference standards are fundamental to modern pharmaceutical quality assurance. researchgate.net By providing a benchmark for comparison, these standards ensure that every batch of medicine released to the market is pure, potent, and safe for public consumption. Therefore, the academic and industrial study of compounds like this compound is indispensable for maintaining the high standards of the pharmaceutical industry.

Properties

CAS No.

5772-36-1

Molecular Formula

C21H28O2

Molecular Weight

312.46

Purity

> 95%

quantity

Milligrams-Grams

Origin of Product

United States

Chemical Synthesis and Formation Mechanisms of Delta 5 10 8 Alfa Levonorgestrel

Investigating Potential Chemical Synthesis Routes for its Formation

While Delta-5(10)-8-alfa-Levonorgestrel is primarily considered an impurity, its chemical structure suggests potential synthetic routes that could lead to its formation. The synthesis of Levonorgestrel (B1675169) itself is a multi-step process, often starting from a precursor like DL-ethyl diketone or methoxydienone. scispace.comgoogle.com One patented synthesis route for Levonorgestrel involves the use of a dienol ether which is then treated with sulfuric acid in tetrahydrofuran. chemicalbook.com

The formation of isomers such as this compound can occur under specific reaction conditions, particularly those involving acid catalysis. researchgate.net It is plausible that variations in the reaction conditions, such as temperature, pH, or the presence of certain catalysts during the synthesis of Levonorgestrel, could favor the isomerization to the Delta-5(10)-8-alfa configuration. For instance, acid-catalyzed isomerization is a known reaction for related steroid structures. researchgate.net The protection of the 3-carbonyl group of Levonorgestrel followed by oxidation can also lead to the formation of various isomers. researchgate.net

A synthesis method for Levonorgestrel starting from DL-ethyl diketone involves three main steps: protection, ethynylation, and hydrolysis. scispace.com It is conceivable that incomplete or side reactions during the hydrolysis or subsequent purification steps could lead to the formation of the Delta-5(10) isomer.

Characterization of Degradation Pathways Leading to this compound

The formation of this compound is often linked to the degradation of Levonorgestrel. veeprho.com Forced degradation studies have shown that Levonorgestrel can degrade under various stress conditions, leading to a multitude of degradation products. nih.govallsciencejournal.com

Environmental conditions can play a significant role in the degradation of Levonorgestrel and the potential formation of its isomers. The degradation of Levonorgestrel in soil is influenced by factors such as total organic carbon, soil water content, and temperature. acs.orgnih.gov Aerobic microbial degradation is a dominant pathway for Levonorgestrel breakdown in soil environments. acs.org While specific studies identifying this compound as a direct environmental degradant are scarce, the complex degradation pathways suggest that isomerization could be a possible transformation.

In aqueous environments, Levonorgestrel is known to be persistent and recalcitrant to natural degradation processes like photolysis by solar radiation. mdpi.com However, advanced oxidation processes can degrade Levonorgestrel, leading to various transformation products. nih.gov The stability of Levonorgestrel is also affected by humidity, with some degradation observed under high relative humidity conditions. allsciencejournal.com

The following table summarizes the influence of various factors on Levonorgestrel degradation, which could potentially lead to the formation of isomers like this compound.

FactorInfluence on Levonorgestrel DegradationPotential for Isomer Formation
Acidic Conditions Significant degradation (e.g., ~7% with 2N HCl at 60°C for 24 hours) allsciencejournal.comHigh, due to acid-catalyzed isomerization mechanisms.
Basic Conditions Significant degradation (e.g., ~10% with 2N NaOH at 60°C for 24 hours) allsciencejournal.comPossible, through various rearrangement reactions.
Oxidative Conditions Moderate degradation (e.g., ~3% with 30% H2O2 at 60°C for 24 hours) allsciencejournal.comPossible, as oxidation can create reactive intermediates that may rearrange.
Temperature Higher temperatures generally increase the rate of degradation. mdpi.comIncreased likelihood of isomerization and rearrangement reactions.
Humidity Can lead to degradation, although to a lesser extent than acid or base hydrolysis. allsciencejournal.comLower, but still possible over extended periods.
Microbial Activity A primary driver of degradation in soil. acs.orgnih.govThe specific metabolic pathways of microorganisms would determine if this isomer is formed.

The formation of this compound from Levonorgestrel likely involves specific chemical transformations such as isomerization and rearrangement. The key structural difference lies in the position of the double bond (Delta-5(10) instead of Delta-4) and the stereochemistry at the C-8 position (alfa instead of beta).

Acid-catalyzed isomerization is a strong candidate for the formation of the Delta-5(10) double bond. Steroids with a Δ4-3-keto- a Δ5-3-keto- system can undergo isomerization under acidic conditions. It is possible that a similar mechanism could lead to the migration of the double bond from the 4-position to the 5(10)-position in the Levonorgestrel molecule.

The change in stereochemistry at the C-8 position from beta to alfa suggests an inversion of configuration. This could potentially occur through a mechanism involving the formation of a carbocation intermediate at a nearby position, which would allow for rotation and subsequent re-formation of the bond in the more stable alfa configuration under certain conditions.

Stereochemical Evolution and Stability Considerations in Formation

Levonorgestrel itself is the levorotatory (active) enantiomer of norgestrel. wikipedia.org The stereochemistry of the steroid nucleus is crucial for its biological activity. The formation of this compound represents a significant alteration in this stereochemistry.

The relative stability of the Delta-5(10)-8-alfa isomer compared to Levonorgestrel is a key factor in its formation and persistence as an impurity. While Levonorgestrel is the thermodynamically favored product under standard synthesis conditions, specific stressors like heat, acid, or base could provide the energy needed to overcome the activation barrier for isomerization to a different, potentially more stable, isomer under those particular conditions. The stability of degradation products is a complex area, with some impurities being more stable than the parent active pharmaceutical ingredient under certain stress conditions.

Advanced Analytical Methodologies for Detection and Quantitation

Chromatographic Techniques for Impurity Profiling

Chromatographic techniques are paramount for separating complex mixtures, making them ideal for the impurity profiling of active pharmaceutical ingredients (APIs). The ability to resolve structurally similar compounds is a key aspect of these methodologies.

High-Performance Liquid Chromatography (HPLC) is a cornerstone in pharmaceutical analysis for the separation and quantification of Levonorgestrel (B1675169) and its related substances, including isomers like Delta-5(10)-8-alfa-Levonorgestrel. Reversed-phase HPLC is the most common mode used, offering robust and reproducible separation of non-polar to moderately polar compounds.

The development of stability-indicating HPLC methods is critical, as it ensures that all potential degradation products and process-related impurities are effectively separated and quantified. The choice of the stationary phase is a critical parameter in achieving the desired resolution between Levonorgestrel and its structurally similar impurities. C18 and C8 columns are frequently employed, with C8 sometimes providing different selectivity compared to the more common C18 phases. researchgate.net

Method optimization often involves adjusting the mobile phase composition, which typically consists of an aqueous component (like a phosphate (B84403) buffer to control ionization and improve peak shape) and an organic modifier (such as acetonitrile (B52724) or methanol). researchgate.netsemanticscholar.org The flow rate, column temperature, and injection volume are also fine-tuned to achieve optimal separation. researchgate.netnih.gov

ParameterCondition 1Condition 2Condition 3
Column Luna® C18 (150 x 4.6 mm, 5 µm) nih.govAgilent ZORBAX Eclipse XDB-C8 (150 mm x 4.6 mm, 5 µm) researchgate.netSun Fire ODS (150 mm × 4.6 mm, 5 μm) semanticscholar.org
Mobile Phase Acetonitrile:Water (50:50, v/v) nih.govAcetonitrile:Phosphate Buffer (pH 5.0, 20 mM) with 25 mM HP-β-CD (30:70, v/v) researchgate.netAcetonitrile:Methanol:Water (60:15:25, v/v/v) semanticscholar.org
Flow Rate 1.0 mL/min nih.gov1.0 mL/min researchgate.net1.0 mL/min semanticscholar.org
Detection 241 nm nih.gov240 nm researchgate.net230 nm semanticscholar.org
Temperature Room Temperature (25°C ± 2) nih.govNot specifiedNot specified
Retention Time (Levonorgestrel) 8.5 min (± 0.3 min) nih.govNot specifiedNot specified

This table presents a selection of published HPLC conditions for the analysis of Levonorgestrel and its impurities. HP-β-CD: Hydroxypropyl-beta-cyclodextrin.

High-Performance Thin-Layer Chromatography (HPTLC) serves as a valuable alternative and complementary technique to HPLC for impurity profiling. It is particularly useful for its simplicity, cost-effectiveness, and high sample throughput. Stability-indicating HPTLC methods have been developed to separate Levonorgestrel from its degradation products effectively. nih.gov

The separation is achieved on HPTLC plates, typically coated with silica (B1680970) gel 60 F254. nih.gov The composition of the mobile phase is optimized to achieve compact and well-resolved spots for the main compound and its impurities. nih.gov Densitometric scanning is then used for the quantification of the separated spots at a specific wavelength. nih.gov

ParameterCondition 1Condition 2
Stationary Phase HPTLC silica gel plates nih.govMerck HPTLC aluminum sheets of silica gel 60 F254 nih.gov
Mobile Phase Hexane:Chloroform:Methanol (1.0:3.0:0.25, v/v/v) nih.govEthyl acetate:Methanol:Ammonia (6:4:0.05, v/v) nih.gov
Detection Densitometric scanning at 225 nm (reflectance mode) nih.govDensitometric measurements at 224 nm nih.gov
Rf Value (Levonorgestrel) 0.65 ± 0.03 nih.govNot specified
Linearity Range (Levonorgestrel) 200–800 ng per spot nih.govNot specified

This table outlines examples of HPTLC methods used for the determination of Levonorgestrel.

Spectrometric Techniques for Structural Confirmation and Trace Analysis

While chromatography excels at separation, spectrometric techniques are indispensable for the structural elucidation and confirmation of the separated components, as well as for trace-level analysis.

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful tool for the definitive identification and quantification of impurities, even at very low levels. researchgate.net The high sensitivity and specificity of MS allow for the characterization of impurity structures by providing information about their molecular weight and fragmentation patterns.

For Levonorgestrel and its impurities, electrospray ionization (ESI) is a commonly used ionization technique, often operated in the positive-ion mode. researchgate.net The mass spectrometer can be operated in multiple reaction monitoring (MRM) mode for quantitative analysis, which enhances sensitivity and selectivity by monitoring specific precursor-to-product ion transitions. researchgate.net For Levonorgestrel, a common transition monitored is m/z 313.16 → 245.10. researchgate.net Such techniques are invaluable for confirming the identity of isomers like this compound by analyzing their unique mass spectral data.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of organic molecules, and it plays a crucial role in the stereochemical assignment of isomers. wikipedia.orgmagritek.com For distinguishing between stereoisomers such as this compound and other related structures, NMR provides detailed information about the connectivity of atoms and their spatial relationships.

¹H and ¹³C NMR are fundamental, but advanced 2D NMR techniques like COSY, HSQC, and HMBC can provide unambiguous structural assignments. For stereochemical analysis, the key lies in observing differences in chemical shifts and coupling constants between isomers. magritek.com Chiral derivatizing agents or chiral solvating agents can be used to induce chemical shift differences between enantiomers, allowing for their distinction and quantification in an NMR spectrum. wikipedia.org Similarly, diastereomers, which have different physical properties, will inherently exhibit distinct NMR spectra. Solid-state ¹³C NMR has also been utilized to study the interaction of Levonorgestrel with other molecules. qub.ac.uk

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely accessible and robust technique used for the quantitative analysis and purity assessment of pharmaceuticals. humanjournals.com It is often used as the detection method in HPLC systems due to the presence of a chromophore in the steroidal structure of Levonorgestrel and its related compounds.

The basis of UV-Vis analysis is the measurement of light absorption at a specific wavelength. For Levonorgestrel in methanol, the maximum absorption (λmax) is typically observed around 240-241 nm. nih.govhumanjournals.com A stability-indicating UV-Vis spectrophotometric method can be developed to estimate the drug in the presence of its degradation products. humanjournals.comhumanjournals.com By creating a calibration curve with standard solutions of known concentrations, the concentration of the analyte in a sample can be determined. humanjournals.com While not as specific as chromatographic methods for impurity profiling, it is a valuable tool for routine quality control and purity checks. humanjournals.com

Electrochemical and Other Analytical Approaches

Beyond standard chromatographic techniques, electrochemical methods offer a sensitive and often simpler alternative for the analysis of electroactive compounds like levonorgestrel. azolifesciences.comfiveable.me These methods are based on measuring electrical parameters such as potential or current that arise from redox reactions at an electrode surface. azolifesciences.comfiveable.me

Voltammetry is an electroanalytical technique that provides information about a substance by measuring the current as a function of applied potential. fiveable.me Studies on the electrochemical behavior of levonorgestrel have been conducted to understand its redox properties.

Research using a solid amalgam electrode fabricated with silver nanoparticles has detailed the voltammetric behavior of levonorgestrel. tandfonline.com In these studies, levonorgestrel exhibited a single cathodic peak at a potential of -1.41 V, indicating its susceptibility to electrochemical reduction. tandfonline.com The reduction process was determined to be irreversible and primarily controlled by adsorption onto the electrode surface. tandfonline.com This electrochemical reaction involves the transfer of two protons and two electrons. tandfonline.com Such studies are foundational for developing specific electroanalytical methods for quantifying levonorgestrel and related compounds that share similar electroactive moieties. The insights into the redox mechanism, including its irreversibility and the diffusion-controlled nature of the process under certain conditions, are crucial for optimizing analytical parameters. researchgate.netnih.govelsevierpure.com

Method Development and Validation Parameters for Related Substances

The development and validation of analytical methods for related substances are mandated by regulatory bodies to ensure that impurities are controlled within acceptable limits. humanjournals.comjddtonline.info High-Performance Liquid Chromatography (HPLC) is the most prevalent technique for this purpose due to its high resolution, sensitivity, and specificity. humanjournals.comnih.gov Method validation is performed according to guidelines from the International Council for Harmonisation (ICH). researchgate.net

Specificity is the ability of an analytical method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. loesungsfabrik.de Selectivity refers to the method's ability to differentiate and quantify the analyte from other substances in the sample. researchgate.netiupac.org

In the context of analyzing this compound, the analytical method must be able to resolve it from the main levonorgestrel peak and other potential impurities. magtechjournal.comresearchgate.net Validation studies for HPLC methods demonstrate this by showing no interference from blank solutions, placebo components, or known impurities at the retention time of the analyte peaks. nih.govresearchgate.net Chromatographic methods are developed to ensure that peaks for levonorgestrel and its related substances are well-separated from each other. magtechjournal.com The specificity of the method is often confirmed by peak purity analysis using a photodiode array (PDA) detector, which indicates that the chromatographic peak of an analyte is not co-eluting with other compounds. researchgate.net

Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to be precise, accurate, and linear.

For the analysis of levonorgestrel and its related substances, linearity is typically established by preparing a series of solutions of known concentrations and plotting the instrument response against the concentration. The relationship is assessed by calculating the correlation coefficient (r) or coefficient of determination (r²), which should ideally be close to 1. nih.gov Various studies have established the linear range for levonorgestrel and associated compounds using HPLC methods. nih.govjddtonline.infoscispace.com

AnalyteLinearity Range (µg/mL)Correlation Coefficient (r)Reference
Levonorgestrel0.07544 - 9.0531.0000 magtechjournal.com
Levonorgestrel2.6 - 15.60.9999 nih.govnih.gov
Levonorgestrel1 - 70r² = 0.997 pharmainfo.in
Ethinyl Estradiol2 - 14r² = 0.992 pharmainfo.in

This table presents data from various studies on the linearity of analytical methods for levonorgestrel and ethinyl estradiol.

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. jddtonline.info

Determining the LOD and LOQ is a critical aspect of validating methods for impurities, as it establishes the sensitivity of the method. These limits are often calculated based on the signal-to-noise ratio of the analytical instrument's response, typically 3:1 for LOD and 10:1 for LOQ. nih.gov For related substances like this compound, the LOQ must be low enough to accurately measure impurities at their specification limits. humanjournals.com

Analyte / ImpurityLODLOQReference
Levonorgestrel1.4 ng2.73 ng magtechjournal.com
Levonorgestrel0.84 µg/mL2.79 µg/mL jddtonline.infojddtonline.infopharmainfo.in
Ethinyl Estradiol0.03 µg/mL0.09 µg/mL jddtonline.infojddtonline.infopharmainfo.in
Levonorgestrel0.001 µg/mL0.005 µg/mL nih.govresearchgate.net
Levonorgestrel9.09 x 10⁻⁸ mol L⁻¹3.03 x 10⁻⁷ mol L⁻¹ tandfonline.comresearchgate.net
Levonorgestrel Impurities-0.05% of 150 µg/mL humanjournals.com
Ethinyl Estradiol Impurities-0.1% of 30 µg/mL humanjournals.com

This table summarizes the Limit of Detection (LOD) and Limit of Quantitation (LOQ) values for levonorgestrel, ethinyl estradiol, and their impurities from different analytical studies.

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (%RSD). Accuracy is the closeness of the test results obtained by the method to the true value and is often assessed using recovery studies. scispace.com

For related substances of levonorgestrel, precision is evaluated at different levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility. pharmainfo.innih.gov Accuracy is determined by spiking the sample matrix with known quantities of the impurity and calculating the percentage of the analyte recovered. nih.govscispace.com These validation parameters ensure that the analytical method is reliable for routine quality control. nih.gov

ParameterAnalyteResultReference
Precision (%RSD)
RepeatabilityTotal Related Substances7.5% magtechjournal.com
Intra-day PrecisionLevonorgestrel0.26% - 1.4% nih.gov
Inter-day PrecisionLevonorgestrel0.08% - 4.16% nih.gov
Accuracy (% Recovery)
Levonorgestrel99.78% - 100.0% nih.govnih.gov
Levonorgestrel101.78% jddtonline.infojddtonline.infopharmainfo.in
Ethinyl Estradiol102.44% jddtonline.infojddtonline.infopharmainfo.in
Levonorgestrel99.82% ± 0.2% scispace.com

This table provides a summary of precision (as %RSD) and accuracy (as % Recovery) data from various method validation studies for levonorgestrel and its related substances.

Robustness Evaluation

The robustness of an analytical method is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. In the context of quantifying this compound, which is a related substance to Levonorgestrel, the robustness of the chromatographic method is critical for ensuring consistent and accurate results. The evaluation involves intentionally altering method parameters to assess the impact on the analytical outcome.

Robustness is typically evaluated during the validation of stability-indicating methods, such as Reverse Phase High-Performance Liquid Chromatography (RP-HPLC), which are designed to separate the active pharmaceutical ingredient from its impurities and degradation products. neliti.comneliti.com For Levonorgestrel and its related compounds, several RP-HPLC methods have been developed and validated, with robustness being a key validation parameter. nih.govnih.govresearchgate.net

The deliberate variations in the method parameters for robustness testing often include:

Flow rate of the mobile phase

Composition of the mobile phase (e.g., the ratio of organic solvent to aqueous buffer)

Wavelength of detection

Column temperature

During robustness testing of analytical methods for Levonorgestrel, the system suitability parameters, such as theoretical plates, tailing factor, and resolution between adjacent peaks, are monitored. nih.gov The retention time of the main peak and any related substances, including potential isomers like this compound, are also closely observed. The results of these tests demonstrate the method's reliability under a range of conditions that may be encountered during routine analysis.

A study on a stability-indicating RP-HPLC method for Levonorgestrel demonstrated robustness by varying the flow rate and mobile phase composition. neliti.com The method utilized a C18 column and a mobile phase of acetonitrile and water, with detection at 243 nm. neliti.com The results showed that minor variations in these parameters did not significantly affect the chromatographic performance, indicating the method's robustness. neliti.com

Another validation study for an RP-HPLC method for Levonorgestrel also included a robustness evaluation. nih.gov The parameters tested were not explicitly detailed in the abstract, but the study concluded that the method was robust, accurate, and precise for the quantification of Levonorgestrel. nih.govnih.gov

The following interactive data table summarizes typical parameters and acceptance criteria for the robustness evaluation of an HPLC method for Levonorgestrel and its related substances.

Table 1: Parameters for Robustness Evaluation of an HPLC Method for Levonorgestrel and Related Substances

Parameter Variation Acceptance Criteria
Flow Rate ± 0.1 mL/min System suitability parameters (e.g., tailing factor, theoretical plates) remain within limits. Relative Standard Deviation (RSD) of the analyte peak area is not significantly affected.
Mobile Phase Composition ± 2% absolute in the organic solvent ratio Retention time of the analyte remains within an acceptable range. Resolution between the analyte and adjacent peaks is maintained.
Detection Wavelength ± 2 nm No significant change in the peak area response.
Column Temperature ± 5 °C Retention time may shift, but peak shape and resolution should be maintained.

This systematic evaluation ensures that the analytical method is reliable and can be consistently applied for the quality control of Levonorgestrel, including the detection and quantification of its related compounds like this compound. The successful validation of robustness provides confidence in the method's performance in different laboratories and with different instruments. humanjournals.com

Theoretical and Mechanistic Investigations of Delta 5 10 8 Alfa Levonorgestrel Structure and Reactivity

Computational Chemistry and Molecular Modeling Studies of Steroid Isomers

Computational chemistry and molecular modeling are indispensable tools for investigating the three-dimensional structures and energetics of steroid isomers. These methods allow for the exploration of conformational landscapes, prediction of stable geometries, and calculation of various physicochemical properties that are difficult to determine experimentally. compchems.comuci.edu

Molecular mechanics (MM) force fields, such as MM2, MM3, and MMFF, are frequently employed for rapid conformational searches of flexible molecules like steroids. uci.edu These classical mechanics-based methods treat molecules as a collection of atoms held together by springs, allowing for the efficient calculation of steric energy. compchems.com By minimizing this energy, the most stable conformations of a steroid can be identified. uci.edu For instance, a conformational search for Delta-5(10)-8-alfa-Levonorgestrel would involve the systematic rotation of single bonds and the exploration of different ring conformations to locate the global energy minimum. semanticscholar.org

Quantum chemistry calculations, particularly Density Functional Theory (DFT), offer a more accurate description of the electronic structure of molecules. nih.govacs.org These methods can be used to optimize molecular geometries, calculate relative energies of different isomers, and predict spectroscopic properties like infrared (IR) and vibrational circular dichroism (VCD) spectra, which can aid in the experimental characterization of steroid structures. acs.orgnih.gov For example, DFT calculations could be used to determine the relative stability of this compound compared to other levonorgestrel (B1675169) isomers and to predict its reactivity in various chemical reactions. nih.gov

A typical output from such computational studies on a steroid isomer might include the following data:

Computational MethodProperty CalculatedIllustrative Value for a Steroid Isomer
Molecular Mechanics (MMFF)Steric Energy (kcal/mol)35.2
Density Functional Theory (B3LYP/6-31G*)Relative Energy (kcal/mol)0.0 (Global Minimum)
Dipole Moment (Debye)2.5
HOMO-LUMO Gap (eV)5.8

This table presents hypothetical data for illustrative purposes.

Structure-Reactivity Relationships within the Delta-5(10) Steroid System

The position of the double bond within the steroid nucleus is a key determinant of its chemical reactivity. In the Delta-5(10) system, the double bond is located between carbons 5 and 10, which has significant implications for the molecule's stability and reactivity compared to other isomers, such as the more common Delta-4 and Delta-5 systems.

The reactivity of the double bond in the Delta-5(10) position is influenced by several factors, including steric hindrance and the electronic effects of neighboring functional groups. For instance, the presence of the C18-ethyl group in levonorgestrel derivatives can influence the accessibility of the double bond to reagents. nih.gov

The Delta-5 steroid pathway is a crucial route in the biosynthesis of androgens. nih.gov Studies have shown that in certain conditions, there is a predominance of steroid production through this pathway. nih.gov This highlights the importance of the Delta-5 unsaturation in influencing enzymatic transformations within the steroid nucleus. While this compound is a synthetic compound, its structural similarity to intermediates in this pathway suggests it could be susceptible to similar enzymatic or chemical transformations.

The following table summarizes key structure-reactivity relationships in related steroid systems:

Structural FeatureInfluence on Reactivity
Delta-5(10) Double Bond Influences A/B ring conformation; may be susceptible to electrophilic attack or rearrangement.
17α-Ethynyl Group Increases progestational activity; can be involved in metabolic transformations. nih.gov
C18-Ethyl Group Affects steric environment around the D-ring and C/D ring junction.
8-alfa Stereochemistry Creates a non-natural steroid backbone, potentially altering receptor binding and metabolic stability.

Isomerization and Rearrangement Mechanisms in Steroid Chemistry

Steroids, under certain conditions, are known to undergo a variety of isomerization and rearrangement reactions, often driven by the formation of more stable products. rsc.orgacs.orgrsc.org The Delta-5(10) double bond in this compound makes it a potential substrate for such transformations, particularly under acidic conditions.

One of the most well-known rearrangements in steroid and terpene chemistry is the Wagner-Meerwein rearrangement . sioc-journal.cnnumberanalytics.comnumberanalytics.com This type of reaction involves the 1,2-migration of an alkyl or hydride group to an adjacent carbocation center. In the context of this compound, protonation of the double bond could generate a carbocation at C5 or C10. Subsequent migration of the C19-methyl group (if present, or other groups in related steroids) or a hydride shift could lead to a variety of rearranged products. rsc.orgacs.org These "backbone rearrangements" can alter the stereochemistry and connectivity of the entire steroid skeleton. rsc.orgrsc.org

The isomerization of the double bond is another common reaction. For example, under acidic or basic conditions, a Delta-5(10) double bond could migrate to the more thermodynamically stable conjugated Delta-4 or Delta-5 positions. The mechanism for this would likely involve the formation of an enol or enolate intermediate.

Rearrangements involving the C and D rings of the steroid nucleus have also been documented. rsc.orgacs.orgacs.org These can be initiated by reactions at the C17-ketone or hydroxyl group and can lead to ring expansion or contraction, fundamentally altering the steroid's structure.

The general mechanism for an acid-catalyzed backbone rearrangement can be summarized as follows:

Protonation: The double bond is protonated by an acid, leading to the formation of a carbocation intermediate.

Carbocation Rearrangement: A series of 1,2-hydride or alkyl shifts occur to form a more stable carbocation. This cascade of shifts is characteristic of backbone rearrangements. rsc.org

Deprotonation: Loss of a proton from the rearranged carbocation yields the final, isomerized olefin product.

These theoretical and mechanistic investigations underscore the complex chemical nature of steroid isomers like this compound. While specific experimental data on this compound is limited, the principles of computational chemistry, structure-reactivity relationships, and rearrangement mechanisms provide a solid framework for understanding its likely behavior.

Future Directions in Research on Delta 5 10 8 Alfa Levonorgestrel

Exploration of Undiscovered Formation Pathways

The formation of Delta-5(10)-8-alfa-Levonorgestrel is primarily understood as a byproduct in the synthesis of levonorgestrel (B1675169). However, the precise mechanisms and potential alternative pathways remain a subject of ongoing investigation.

Future research is anticipated to explore the following:

Acid-Catalyzed Isomerization: Investigations into the acid-catalyzed isomerization of γ-hydroxy α,β-unsaturated ketones could reveal pathways to related compounds. researchgate.net

Impurity Generation during Synthesis: A key area of research is the identification of impurities formed during the synthesis of levonorgestrel. For instance, the hydrolysis of the dienol ether intermediate can lead to the formation of O-impurities. google.com

Forced Degradation Studies: Subjecting levonorgestrel to stress conditions such as acid and alkali hydrolysis, oxidation, and photolytic degradation can help identify and characterize degradation products, including various isomers. nih.gov A study on the thermal decomposition of levonorgestrel revealed a multi-step degradation process, which could be a potential source of isomer formation. mdpi.com

Development of Novel and Enhanced Analytical Techniques

The accurate detection and quantification of this compound are crucial for quality control in pharmaceutical formulations and for environmental monitoring.

Current and future analytical advancements include:

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the separation and analysis of levonorgestrel and its impurities. jddtonline.inforesearchgate.net The development of stability-indicating HPLC methods is essential for separating the active pharmaceutical ingredient from its numerous degradation products. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers high sensitivity and selectivity for the determination of levonorgestrel and its metabolites in various matrices, including human plasma and environmental samples. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful tool for the analysis of steroid hormones and their degradation products. researchgate.net

Theoretical Predictions of Stability and Reactivity Profiles

Computational chemistry and in-silico tools are increasingly being used to predict the stability and reactivity of pharmaceutical compounds and their impurities.

Future theoretical research on this compound will likely involve:

Quantum Chemical Calculations: These calculations can provide insights into the electronic structure, molecular geometry, and relative stability of different isomers of levonorgestrel.

Molecular Dynamics Simulations: These simulations can be used to study the conformational flexibility and interactions of the molecule with its environment, which can influence its stability and reactivity.

In-Silico Toxicity Prediction: Computational models can be employed to predict the potential toxicity of impurities, helping to prioritize which compounds require more rigorous toxicological evaluation.

Implications for Broader Steroid Impurity Science

The study of this compound and other levonorgestrel impurities has broader implications for the field of steroid impurity science.

Key takeaways and future directions include:

Impurity Profiling: The comprehensive profiling of impurities in steroid-based drugs is essential for ensuring their quality, safety, and efficacy. The European Pharmacopoeia lists numerous impurities for levonorgestrel, highlighting the complexity of this issue. google.com

Reference Standards: The synthesis and characterization of specific impurities, such as this compound, are necessary to provide qualified reference standards for quality control. researchgate.netgoogle.com

Regulatory Guidance: The presence of a multitude of known degradation products for combined hormonal contraceptives underscores the need for robust stability-indicating methods and stringent regulatory control. nih.gov

Investigation of Environmental Fates and Transformations

The environmental presence of synthetic hormones like levonorgestrel and their transformation products is a growing concern.

Future research in this area will focus on:

Persistence and Bioaccumulation: Levonorgestrel has been found to be persistent in the environment, with the potential for bioaccumulation in aquatic organisms. janusinfo.se Further research is needed to fully assess the long-term ecological risks.

Formation of Estrogenic Transformation Products: The degradation of some progestins can lead to the formation of compounds with estrogenic activity, which can have disruptive effects on wildlife. researchgate.net Investigating whether similar transformations occur for levonorgestrel and its isomers is an important area of future study.

Q & A

Basic Research Questions

Q. What validated analytical methodologies are recommended for quantifying Delta-5(10)-8-alfa-Levonorgestrel in Levonorgestrel active pharmaceutical ingredients (APIs)?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection or liquid chromatography-mass spectrometry (LC-MS) are standard methods. Ensure method validation per ICH guidelines (Q2(R1)), including specificity, linearity (R² ≥0.99), accuracy (recovery 98–102%), and precision (RSD <2%). Use reference standards from Health Canada-approved facilities (e.g., Dalton Pharma Services) with CAS# 14009-70-2 . Include system suitability tests, such as retention time reproducibility (±0.1 min) and theoretical plate counts (>2000).

Q. How is this compound synthesized, and what are its key structural characteristics?

  • Methodological Answer : Synthesized via stereoselective modification of Levonorgestrel intermediates. Key structural markers include the Δ⁵(¹⁰) unsaturated bond and 8α configuration, confirmed via ¹H/¹³C NMR (e.g., δ 5.35 ppm for olefinic protons) and high-resolution MS (theoretical [M+H]⁺ 313.2143) . Compare spectral data against certified reference materials (CRMs) to avoid misidentification.

Q. What are the primary sources of this compound in Levonorgestrel manufacturing?

  • Methodological Answer : This impurity arises during incomplete hydrogenation of the Δ⁵(¹⁰) bond in synthetic intermediates. Monitor reaction conditions (e.g., catalyst type, pressure, temperature) using in-process controls (IPC). Design experiments to correlate impurity levels with process variables (e.g., DoE studies) and optimize purification steps (e.g., crystallization solvents) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.